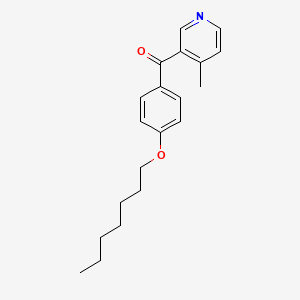

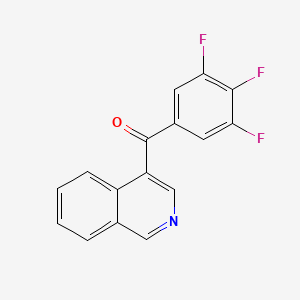

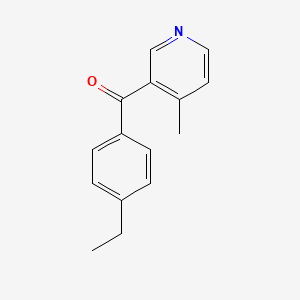

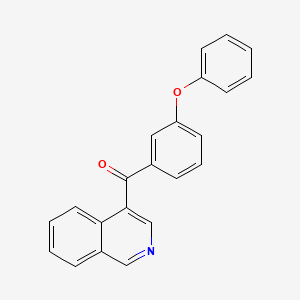

4-(4-Heptylbenzoyl)-2-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Heptylbenzoyl chloride is a chemical compound with the molecular formula C14H19ClO . It is used in the synthesis of other chemical compounds .

Synthesis Analysis

4-Heptylbenzoyl chloride has been used in the synthesis of 3-O-acyl derivative by reacting with betulinic acid .Molecular Structure Analysis

The molecular structure of 4-Heptylbenzoyl chloride is represented by the linear formula CH3(CH2)6C6H4COCl . It has a molecular weight of 238.75 .Physical And Chemical Properties Analysis

4-Heptylbenzoyl chloride is a liquid at 20 degrees Celsius . It has a specific gravity of 1.03 and a refractive index of 1.52 . The boiling point is 196 °C at 40 mmHg .Applications De Recherche Scientifique

Hydrogen Bonded Supramolecular Association

The study by Khalib et al. (2014) investigated hydrogen-bonded supramolecular associations in organic acid–base salts, including structures formed with 2-amino-4-methylpyridine. This research contributes to understanding the behavior of compounds structurally related to 4-(4-Heptylbenzoyl)-2-methylpyridine in supramolecular chemistry, emphasizing hydrogen bonding and noncovalent interactions in crystal packing (Khalib, Thanigaimani, Arshad, & Razak, 2014).

Synthesis and Structural Study of Benzo-Crown Ethers

Hayvalı et al. (2003) focused on synthesizing new benzo-15-crown-5 ethers with salicylic Schiff base substitutions, using 2-amino-4-methylpyridine as a reactant. This work is crucial for developing new crown ether derivatives and exploring their potential applications in molecular recognition and supramolecular assemblies (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).

Electroluminescent Properties of Platinum(II) Complexes

Ionkin, Marshall, and Wang (2005) studied the electroluminescent properties of mono-cyclometalated platinum(II) complexes. They used 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, a compound related to 4-(4-Heptylbenzoyl)-2-methylpyridine, exploring its potential in creating advanced materials for optoelectronic devices (Ionkin, Marshall, & Wang, 2005).

Structural Characterization of Organic Acid–Base Salts

Thanigaimani et al. (2015) characterized the structure of organic acid-base salts formed from 2-amino-6-methylpyridine, closely related to 4-(4-Heptylbenzoyl)-2-methylpyridine. Their findings offer insights into the molecular and crystal structures of these salts, which are significant for understanding the properties and applications of similar pyridine-based compounds (Thanigaimani, Khalib, Arshad, Razak, & Sivajeyanthi, 2015).

Synthon Polymorphism in Co-crystals

Mukherjee and Desiraju (2011) explored synthon polymorphism in co-crystals involving 4,4'-bipyridine and 4-hydroxybenzoic acid, demonstrating the versatility of pyridine derivatives in crystal engineering. This research is relevant for understanding how 4-(4-Heptylbenzoyl)-2-methylpyridine might behave in similar co-crystalline structures (Mukherjee & Desiraju, 2011).

Silver(I) Complexes Derived from 2-Amino-4-methylpyridine

Wang, Wei, and Zhu (2010) investigated the synthesis and crystal structures of silver(I) complexes derived from 2-amino-4-methylpyridine with various acids. Their work provides a foundation for understanding the coordination chemistry of pyridine derivatives and their potential applications in materials science and catalysis (Wang, Wei, & Zhu, 2010).

Safety And Hazards

4-Heptylbenzoyl chloride is classified as a skin corrosive and eye damage category 1, and specific target organ toxicity - single exposure category 3 . It may cause respiratory irritation . The safety data sheet recommends wearing protective gloves, clothing, and eye/face protection when handling this compound .

Propriétés

IUPAC Name |

(4-heptylphenyl)-(2-methylpyridin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-3-4-5-6-7-8-17-9-11-18(12-10-17)20(22)19-13-14-21-16(2)15-19/h9-15H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFFTBXRBUYCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Heptylbenzoyl)-2-methylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.